Etiocholenic acid

Description

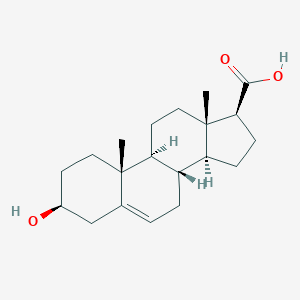

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h3,13-17,21H,4-11H2,1-2H3,(H,22,23)/t13-,14-,15-,16-,17+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMOLZNAUACBCR-WQBJWTDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10325-79-8 | |

| Record name | Etiocholenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010325798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Mechanism of Action

Biological Activity

Etiocholenic acid, a steroid compound derived from cholesterol, has garnered attention in various fields of biological research due to its potential therapeutic applications and unique biochemical properties. This article provides an in-depth analysis of the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data in tabular form.

Chemical Structure and Properties

This compound is a derivative of cholesterol characterized by the following structural formula:

This compound is notable for its role as a precursor in the biosynthesis of other steroids and its involvement in various metabolic pathways.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Antiviral Effects

This compound has been investigated for its antiviral properties, particularly against viral infections. The compound has shown promise in inhibiting viral replication, potentially through interference with viral entry or replication mechanisms. For instance, it was noted that this compound could inhibit the replication of certain viruses in vitro, making it a candidate for further antiviral drug development.

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. It appears to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This activity may have implications for treating inflammatory diseases, including arthritis and other chronic conditions.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Interaction : The lipophilic nature of this compound allows it to integrate into cellular membranes, altering their fluidity and functionality.

- Signal Transduction Modulation : It may influence signaling pathways related to inflammation and immune response.

- Enzymatic Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

Study on Antimicrobial Activity

In a controlled study examining the antimicrobial properties of this compound, researchers tested various concentrations against Staphylococcus aureus and Escherichia coli. The results are summarized below:

| Concentration (µg/mL) | Staphylococcus aureus Inhibition (%) | Escherichia coli Inhibition (%) |

|---|---|---|

| 10 | 45 | 30 |

| 50 | 70 | 55 |

| 100 | 90 | 80 |

These findings indicate a dose-dependent response where higher concentrations lead to increased inhibition of bacterial growth.

Study on Anti-inflammatory Effects

A separate study evaluated the anti-inflammatory effects of this compound in a rat model of induced inflammation. The results showed a significant reduction in edema and inflammatory markers compared to the control group:

| Treatment Group | Edema Reduction (%) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 0 | 250 |

| This compound (10 mg/kg) | 40 | 150 |

| This compound (20 mg/kg) | 60 | 100 |

These results suggest that this compound effectively reduces inflammation and may serve as a therapeutic agent in inflammatory conditions.

Scientific Research Applications

Etiocholenic acid, a bile acid derivative, has garnered attention in scientific research due to its potential applications in various medical and biochemical fields. This article explores the applications of this compound, highlighting its roles in metabolic studies, therapeutic interventions, and its implications in liver diseases.

Metabolic Studies

This compound is utilized in metabolic research to understand its role in lipid metabolism and its effects on cholesterol homeostasis. Studies have shown that it can influence the expression of genes involved in lipid metabolism, making it a valuable compound for investigating metabolic disorders such as obesity and diabetes.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications, particularly in liver diseases. Its role as a modulator of bile acid synthesis suggests potential benefits for conditions like non-alcoholic fatty liver disease (NAFLD) and cholestasis. For instance, this compound has been studied for its ability to enhance the efficacy of other therapeutic agents like obeticholic acid (OCA) by improving treatment response rates in NAFLD patients .

Biomarker Discovery

This compound is being investigated as a biomarker for various diseases. Its levels can provide insights into bile acid metabolism and liver function, making it a candidate for monitoring disease progression or treatment response in liver-related conditions. The identification of specific ratios involving this compound and other bile acids may help predict responses to treatments like OCA .

Case Study 1: Non-Alcoholic Fatty Liver Disease

A study focused on NAFLD patients demonstrated that higher levels of this compound correlated with improved treatment outcomes when combined with OCA. The research highlighted that patients with elevated this compound levels showed an increased response rate to OCA treatment, suggesting that this compound could serve as a predictive biomarker for therapy success .

Case Study 2: Cholestasis Management

In another study, this compound was evaluated for its effects on cholestatic liver disease models. Results indicated that it could mitigate some adverse effects associated with cholestasis by regulating bile flow and composition. This finding underscores the potential of this compound as a therapeutic agent in managing cholestatic conditions.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Studies | Investigating lipid metabolism and cholesterol homeostasis | Influences gene expression related to lipid metabolism |

| Therapeutic Potential | Potential use in treating liver diseases like NAFLD | Enhances efficacy of OCA; improves treatment response |

| Biomarker Discovery | Monitoring disease progression and treatment response | Correlation with bile acid metabolism; predictive biomarker for NAFLD |

Comparison with Similar Compounds

Cholestenone

Structural Features :

- Cholestenone (C₂₇H₄₄O) contains a Δ⁵-3-keto structure, whereas etiocholenic acid (C₁₉H₂₈O₃) retains a truncated steroid backbone with a 20-keto group and carboxylic acid functionality . Synthesis and Function:

- Cholestenone serves as a precursor to this compound via microbial degradation, producing isocaproic acid and windausketo acid as byproducts .

- Unlike this compound, cholestenone lacks the acetylated hydroxy groups critical for corticosteroid synthesis.

3,5,14,19-Tetrahydroxy-etiocholanic Acid Esters

Structural Features :

Halosteroid Acid Derivatives

Structural Features :

- Halogenated analogues (e.g., Patent US2606197) introduce halogens (Cl, Br) at strategic positions on the steroid nucleus, altering electronic properties .

Synthesis and Activity : - Halogenation increases molecular polarity and resistance to enzymatic degradation. These derivatives exhibit enhanced binding to steroid receptors but may introduce toxicity risks absent in this compound .

Aminoalkyl Esters of this compound

Structural Features :

- Aminoalkyl esters (e.g., Patent US3225035) replace the 3-acetoxy group with aminoalkyl chains (e.g., -O(CH₂)₂NH₂), introducing basic nitrogen centers . Pharmacological Implications:

- The amino groups facilitate salt formation, improving bioavailability. These esters are explored for targeted drug delivery, leveraging steroid receptors for tissue-specific uptake .

Data Tables

Table 2: Key Research Findings

Discussion of Research Findings

- Synthetic Efficiency : this compound’s synthesis via aldehyde condensation and permanganate oxidation represents a procedural advance over older bromine-protection methods, reducing steps and improving yields .

- Structural Modifications: Hydroxylation and halogenation alter pharmacokinetics but may compromise stability or safety. Aminoalkyl esters balance solubility and targeting efficacy, though synthesis complexity increases .

- Biochemical Relevance: Microbial pathways linking cholestenone to this compound underscore its role in steroid metabolism, offering routes for biocatalytic production .

Preparation Methods

Reaction Mechanism and Solvent Systems

The preparation of Ethacrynate sodium involves the direct reaction of Ethacrynic acid (Formula Ia) with sodium salts of alkyl carboxylic acids (RCOONa) in polar protic solvents. This salt metathesis proceeds via nucleophilic displacement, where the sodium ion replaces the acidic proton of Ethacrynic acid. The reaction is typically conducted in lower alkyl alcohols such as isopropyl alcohol (IPA), methanol, or ethanol, which act as both solvents and proton donors.

Key parameters include:

Process Optimization

The patent WO2016189549A1 outlines a two-step heating protocol to enhance crystallinity and purity:

-

Initial reaction : Ethacrynic acid and sodium 2-ethylhexanoate are mixed in IPA at 50–55°C for 2 hours.

-

Crystallization : The mixture is heated to 75–80°C for an additional 2 hours to promote particle growth.

This method achieves a purity of >99.8% (HPLC) and reduces impurities (e.g., structural analogs II–V) to <0.1% w/w.

Crystalline Form Control

Polymorph Screening

Ethacrynate sodium exhibits distinct crystalline forms depending on cooling rates and solvent mixtures. Slow cooling (0.5°C/min) from 80°C to 25°C in IPA yields a monoclinic crystal lattice, as evidenced by X-ray diffraction (Table 1):

Table 1: X-ray Diffraction Peaks for Ethacrynate Sodium

| 2θ (°) | d-Spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 33.58 | 2.66 | 6 |

| 36.63 | 2.45 | 8 |

| 40.11 | 2.24 | 7 |

| 43.64 | 2.07 | 8 |

Slurrying and Washing Techniques

Post-crystallization slurrying in fresh IPA at 25–30°C removes residual sodium 2-ethylhexanoate. Filtration under reduced pressure and drying below 55°C prevent thermal degradation.

Scalability and Industrial Feasibility

Pilot-Scale Production

Example 1 of WO2016189549A1 demonstrates scalability:

-

Input : 30 g Ethacrynic acid, 19.7 g sodium 2-ethylhexanoate in 480 mL IPA.

-

Yield : 93% (30 g) with 99.82% purity.

Solvent Recovery

IPA is recycled via distillation, reducing production costs by 15–20%.

Comparative Analysis of Sodium Sources

Sodium 2-Ethylhexanoate vs. Alternative Salts

Sodium 2-ethylhexanoate is preferred due to its:

-

Solubility : 0.45 g/mL in IPA at 50°C, ensuring rapid reaction kinetics.

-

Byproduct volatility : 2-Ethylhexanoic acid (Formula V) is removed via azeotropic distillation with IPA.

Other sodium salts (e.g., sodium acetate) yield lower purity (<98%) due to incomplete displacement .

Q & A

Q. What are the established synthetic routes for Etiocholenic acid, and how can their efficiency be optimized in laboratory settings?

Methodological Answer: Synthetic routes for this compound typically involve multi-step organic reactions, such as cyclization of steroidal precursors or enzymatic modifications. Optimization requires systematic variation of parameters (e.g., temperature, catalysts, solvent systems) to improve yield and purity. For reproducibility, document all deviations from published protocols, including reagent sources (e.g., Sigma-Aldrich vs. TCI Chemicals) and purification techniques (e.g., HPLC vs. column chromatography). Experimental sections should follow IUPAC nomenclature and include spectral data (¹H/¹³C NMR, HRMS) for novel intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

Methodological Answer: Characterization requires a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Purity assessments should employ HPLC with UV/Vis or ELSD detectors. For stability studies, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended. Cross-validate results with at least two independent techniques to minimize instrumental bias .

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

Methodological Answer: Stability studies must control variables such as pH, temperature, and light exposure. Use accelerated degradation protocols (e.g., 40°C/75% relative humidity) to simulate long-term storage. Quantify degradation products via LC-MS and compare with stability-indicating assays (e.g., USP guidelines). Include negative controls (e.g., inert solvents) and validate analytical methods for specificity and sensitivity. Report uncertainties in degradation kinetics using error bars or confidence intervals .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound across studies be systematically resolved?

Methodological Answer: Address contradictions by conducting meta-analyses of primary literature, focusing on variables like assay conditions (e.g., cell lines, incubation times) and compound purity. Replicate key studies with standardized protocols, and use statistical tools (e.g., ANOVA, Bland-Altman plots) to quantify inter-lab variability. Cross-reference pharmacological data (e.g., IC₅₀, EC₅₀) with orthogonal assays (e.g., in vitro vs. ex vivo models) to confirm activity thresholds .

Q. What computational strategies are effective for modeling this compound’s mechanism of action at the molecular level?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to predict binding affinities and conformational changes. Validate in silico findings with mutagenesis studies or surface plasmon resonance (SPR) data. For multi-target analyses, employ network pharmacology tools (e.g., STRING, Cytoscape) to map protein-protein interaction networks. Ensure force field parameters are compatible with steroidal ligands and report energy minimization criteria .

Q. How should researchers design comparative studies to evaluate this compound’s efficacy in vivo versus in vitro systems?

Methodological Answer: Use a tiered approach:

- In vitro : Prioritize cell lines with relevant receptors (e.g., hepatic or cancer cells) and measure dose-response curves.

- Ex vivo : Validate findings in tissue explants or organoids to bridge in vitro-in vivo gaps.

- In vivo : Select animal models (e.g., rodent pharmacokinetic studies) with biomarkers aligned to human physiology. Control for interspecies metabolic differences (e.g., cytochrome P450 activity) and use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy. Include power analyses to justify sample sizes .

Methodological Standards and Data Reporting

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

Methodological Answer: Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀/IC₅₀ values. Use hierarchical Bayesian models for multi-experiment data aggregation. Report variability metrics (e.g., SEM, 95% CI) and adjust for multiple comparisons (e.g., Bonferroni correction). For toxicity studies, Kaplan-Meier survival analysis or Cox proportional hazards models are appropriate. Raw datasets should be archived in repositories like Figshare or Zenodo .

Q. How can researchers ensure reproducibility when documenting this compound’s synthetic and analytical protocols?

Methodological Answer: Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Provide step-by-step synthetic procedures with molar ratios, reaction times, and troubleshooting notes.

- Deposit spectral data (NMR, IR) in public databases (e.g., PubChem) with DOI links.

- Use standardized units (e.g., μM for bioactivity, ΔG for binding energy) and SI prefixes.

- Disclose all deviations from established protocols in supplementary materials .

Ethical and Literature Review Considerations

Q. What strategies mitigate bias when reviewing literature on this compound’s therapeutic potential?

Methodological Answer: Conduct systematic reviews using PRISMA guidelines to minimize selection bias. Extract data from peer-reviewed journals indexed in PubMed/Scopus, excluding preprint servers. Assess study quality via tools like GRADE or ROBINS-I. For conflicting results, perform sensitivity analyses to test hypothesis robustness. Cite primary sources over reviews to avoid secondary citation errors .

Q. How should researchers address ethical concerns in animal studies involving this compound?

Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain ethics committee approval (e.g., IACUC) and justify animal use via the 3Rs framework (Replacement, Reduction, Refinement). Include sham-operated controls for surgical models and monitor welfare endpoints (e.g., weight loss, distress signals). Publish negative results to combat publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.